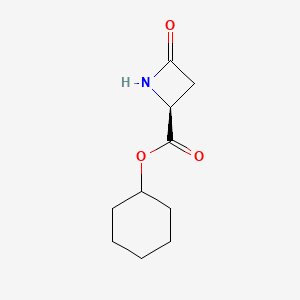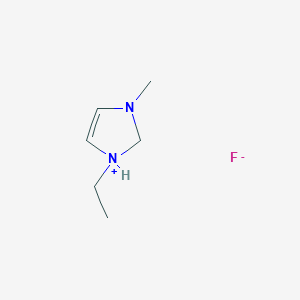![molecular formula C14H13N3O4 B14267054 2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol CAS No. 163418-56-2](/img/structure/B14267054.png)
2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol is an organic compound characterized by the presence of a nitrophenyl group attached to a diazenyl group, which is further connected to a phenoxyethanol moiety. This compound is known for its vibrant color and is often used in dye and pigment industries due to its azo linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol typically involves a diazotization reaction followed by coupling with a phenol derivative. The process begins with the nitration of aniline to form 4-nitroaniline. This is followed by diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with 2-phenoxyethanol under basic conditions to yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The azo linkage can be cleaved under reductive conditions to form the corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium dithionite or catalytic hydrogenation.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and colorants
Mechanism of Action
The mechanism of action of 2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol involves its interaction with molecular targets through its azo linkage. The compound can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The nitrophenyl group can also participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-(4-Nitrophenyl)diazenyl]phenol
- 4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthalenamine
- 2-[(E)-(4-Nitrophenyl)diazenyl]aniline
Uniqueness
2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol stands out due to its unique combination of a phenoxyethanol moiety with an azo linkage, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific dyeing characteristics and reactivity .
Properties
CAS No. |
163418-56-2 |
|---|---|
Molecular Formula |
C14H13N3O4 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
2-[4-[(4-nitrophenyl)diazenyl]phenoxy]ethanol |
InChI |
InChI=1S/C14H13N3O4/c18-9-10-21-14-7-3-12(4-8-14)16-15-11-1-5-13(6-2-11)17(19)20/h1-8,18H,9-10H2 |
InChI Key |
RGPPJAGFEXPGIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)OCCO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


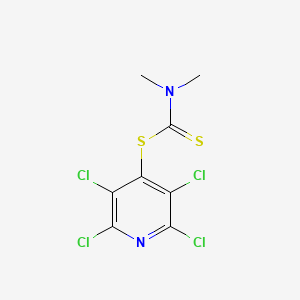

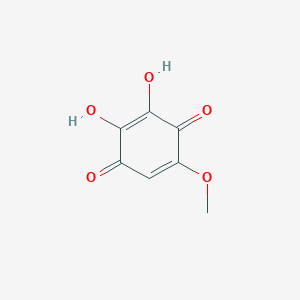
silane](/img/structure/B14266986.png)


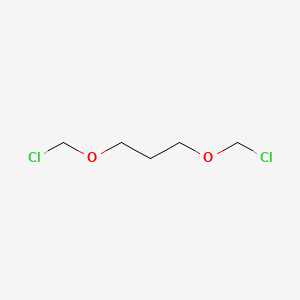
![(2R,3R,4S,5R)-2-[6-[2-hydroxyethyl(methyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14267011.png)
![2,4-Di-tert-butyl-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14267026.png)


![(2-Benzothiene-1,3-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B14267036.png)
